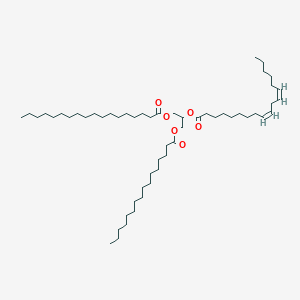

1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol

Description

Properties

IUPAC Name |

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h17,20,26,28,52H,4-16,18-19,21-25,27,29-51H2,1-3H3/b20-17-,28-26- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWORGUZKWFZGAH-XWAXDLMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol chemical structure properties

An In-Depth Technical Guide to 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLSG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLSG), a mixed-acid triglyceride of significant interest in nutritional science and with emerging potential in advanced drug delivery systems. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, explaining the causality behind its properties and analytical methodologies.

Introduction: The Significance of Mixed-Acid Triglycerides

Triglycerides (TGs), or triacylglycerols (TAGs), are esters derived from a glycerol backbone and three fatty acids.[1] They are the primary constituents of natural fats and oils.[2] While simple triglycerides contain three identical fatty acids, the vast majority in nature are mixed-acid triglycerides , featuring a combination of different fatty acid chains.[2][3] This structural diversity is not random; the specific positional distribution of fatty acids (the sn-1, sn-2, and sn-3 positions) dictates the molecule's physicochemical properties, its metabolic fate, and its technological functionality.

1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol, hereafter referred to as PLSG, is a prime example of such a molecule. It incorporates two saturated fatty acids (palmitic and stearic) and one polyunsaturated fatty acid (linoleic acid). This specific arrangement is noteworthy as it has been identified in natural sources like mature human milk and various plant oils, suggesting a tailored biological role.[4][5] For researchers, PLSG serves as a crucial standard for studying lipid metabolism, particularly in the context of infant nutrition.[6] For drug development professionals, its defined structure and amphiphilic character make it a candidate for constructing sophisticated lipid-based nanocarriers for targeted and controlled release applications.

Chemical Structure and Nomenclature

The defining feature of PLSG is the precise arrangement of its constituent fatty acids on the glycerol backbone.

-

sn-1 Position: Palmitic Acid (a saturated C16:0 fatty acid)

-

sn-2 Position: Linoleic Acid (a polyunsaturated C18:2 fatty acid)

-

sn-3 Position: Stearic Acid (a saturated C18:0 fatty acid)

The term "rac-" (from racemate) indicates that the product is a mixture of the two possible enantiomers, 1-Palmitoyl-2-linoleoyl-3-stearoyl-sn-glycerol and 3-Palmitoyl-2-linoleoyl-1-stearoyl-sn-glycerol. In many biological systems, the stereospecificity is critical, but for many material science applications, the racemic mixture is utilized.

Nomenclature:

-

Common Name: 1-Palmitin-2-Linolein-3-Stearin[5]

-

Lipid Abbreviation: TG(16:0/18:2/18:0)[5]

-

Systematic (IUPAC) Name: 9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester

Physicochemical Properties

The physical and chemical characteristics of PLSG are a direct consequence of its mixed-acid structure. The presence of both rigid, saturated chains and a flexible, kinked unsaturated chain governs its packing behavior, thermal properties, and solvency.

| Property | Value | Source |

| CAS Number | 2190-12-7 | [5] |

| Molecular Formula | C₅₅H₁₀₂O₆ | [5][7] |

| Molecular Weight | ~859.4 g/mol | [5][7] |

| Physical State | Solid at room temperature | [7] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like DMF (~10 mg/ml), hexane, and ether. | [1][3][5] |

| Computed XLogP3 | 22.5 | [7] |

Thermal Behavior and Polymorphism

A critical property of triglycerides is polymorphism , the ability to crystallize into multiple different crystal forms (α, β′, and β), each with a distinct melting point and stability.[2][8] While specific experimental data for PLSG is sparse in readily available literature, the principles derived from similar mixed-acid triglycerides are directly applicable.[8][9]

-

Alpha (α) form: The least stable polymorph with the lowest melting point. It is typically obtained by rapid cooling from the melt.

-

Beta Prime (β′) form: Of intermediate stability and is often the desired form in food applications due to its smooth texture.

-

Beta (β) form: The most stable polymorph with the highest melting point.

The thermal behavior of PLSG can be investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[9][10] A typical DSC thermal treatment to study these forms involves melting the sample, crash-cooling it to a low temperature (e.g., -40°C) to trap metastable forms, and then slowly heating to observe the melt transitions of the different polymorphs.[8] The presence of the C18:2 linoleic acid at the sn-2 position introduces a kink that disrupts the efficient packing of the saturated C16:0 and C18:0 chains, likely resulting in a lower melting point compared to a fully saturated triglyceride of similar carbon number.[3]

Synthesis and Purification Workflow

The synthesis of a positionally defined mixed-acid triglyceride like PLSG is a multi-step process requiring careful control to avoid acyl migration and ensure the correct fatty acid is attached to the desired position. The following is a generalized, authoritative workflow based on established organo-chemical methods for triglyceride synthesis.[10]

Causality Behind the Workflow: The strategy hinges on using protecting groups and a stepwise acylation of the glycerol backbone. Starting with a precursor that has a free hydroxyl group at the desired position for the first acylation allows for controlled, sequential addition of the different fatty acid chains.

Caption: Generalized workflow for the synthesis and purification of PLSG.

Step-by-Step Methodology:

-

Step 1 & 2: Synthesis of 1-Palmitoyl-rac-glycidol: The synthesis begins with a chiral glycerol precursor like (±)-glycidol. The hydroxyl group is acylated using palmitoyl chloride in the presence of a base like pyridine to form the glycidyl palmitate. This selectively protects the sn-1 and sn-3 positions, leaving the epoxide ring ready for the next step.

-

Step 3: Ring Opening to form 1-Palmitoyl-3-stearoyl-rac-glycerol: The epoxide ring is opened by reacting with stearic acid, often catalyzed by a reagent like tetraethylammonium bromide (TEAB).[10] This reaction specifically forms the 1,3-diglyceride, leaving the sn-2 hydroxyl group free for the final acylation.

-

Step 4: Acylation of the sn-2 Position: The free hydroxyl group at the sn-2 position is then acylated using linoleoyl chloride. This reaction is typically carried out under an inert atmosphere with a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final crude PLSG product.[10]

-

Step 5: Purification: This is a critical step. The crude product is a mixture of the target triglyceride, unreacted starting materials, and byproducts. Silica gel column chromatography is the method of choice for purification. A nonpolar solvent system, such as a gradient of hexane and diethyl ether, is used.[9][10] The nonpolar triglyceride elutes from the column, while more polar impurities (like mono- and diglycerides) are retained longer, allowing for effective separation.

Analysis and Characterization

Confirming the identity and purity of the synthesized PLSG is paramount. A combination of chromatographic and spectrometric techniques is employed.

Protocol: Purity Analysis by HPLC-ELSD

Rationale: High-Performance Liquid Chromatography (HPLC) is ideal for separating complex lipid mixtures. An Evaporative Light Scattering Detector (ELSD) is often preferred for triglycerides as they lack a strong UV chromophore. ELSD offers near-universal detection for any non-volatile analyte.

Caption: Standard analytical workflow for purity assessment of PLSG via HPLC-ELSD.

Detailed Steps:

-

Sample Preparation: Accurately weigh ~5 mg of the purified PLSG and dissolve it in 1 mL of a suitable solvent mixture (e.g., Hexane/Isopropanol, 9:1 v/v) to create a stock solution. Further dilute as necessary for analysis.

-

Instrumentation:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of solvents like acetonitrile and dichloromethane (DCM). The high organic content is necessary to elute the very nonpolar triglyceride.

-

Detector: An ELSD with drift tube temperature set to ~40-50°C and nebulizing gas (Nitrogen) flow adjusted for optimal signal.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Analysis: The PLSG will elute as a single major peak. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[10]

Structural Confirmation: While HPLC-ELSD confirms purity, Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is used for definitive structural confirmation. The analysis would show a molecular ion peak corresponding to the sodium adduct [M+Na]⁺ at m/z 881.75, confirming the molecular weight.[10]

Applications in Research and Drug Development

Nutritional Science and Food Technology

PLSG is a valuable research compound for studying lipid digestion and absorption, especially in the development of advanced infant formulas that aim to mimic the lipid profile of human milk.[6] The specific positioning of the unsaturated fatty acid at the sn-2 position is known to influence how the molecule is hydrolyzed by pancreatic lipases in the gut, which has implications for fatty acid uptake and overall nutrition.

Drug Delivery Systems

The future of PLSG in the pharmaceutical industry lies in its application as a biocompatible lipid excipient for advanced drug delivery systems, particularly in polymeric lipid hybrid nanoparticles (PLNs).[11]

Role as a Lipid Core in Nanoparticles: PLNs are core-shell nanostructures that combine the structural integrity of a polymeric core with the biocompatibility and biomimetic properties of a lipid shell.[11] However, triglycerides like PLSG can also form the solid lipid core in systems like Solid Lipid Nanoparticles (SLNs) or be blended with polymers like Poly(lactic-co-glycolic acid) (PLGA) in hybrid systems.[12][13]

Why PLSG is a Strong Candidate:

-

Biocompatibility: Composed of naturally occurring fatty acids and glycerol, PLSG is expected to have high biocompatibility and biodegradability.[14][15]

-

Controlled Drug Release: The solid nature of the lipid matrix at body temperature allows for the sustained release of an encapsulated drug. The mixed-acid composition can create imperfections in the crystal lattice, providing more space to accommodate drug molecules and allowing for tunable release profiles compared to simple triglycerides.[12]

-

Enhanced Drug Solubility: For poorly water-soluble (lipophilic) drugs, the lipid core acts as a solubilizing reservoir, improving drug loading and bioavailability.[13]

-

Tunable Properties: The melting point and crystallinity, which affect drug loading and release, are determined by the fatty acid composition. The specific blend of saturated and unsaturated fatty acids in PLSG provides a unique set of properties that can be exploited for formulation design.

Caption: Conceptual model of PLSG in a drug delivery nanoparticle.

Safety and Handling

According to its Safety Data Sheet (SDS), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol is not classified as a hazardous substance under the Globally Harmonized System (GHS).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[16]

-

Handling: No special handling measures are required beyond usual precautionary measures for handling chemicals. Avoid inhalation of dust if in powdered form.[17]

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly sealed.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.

Important Note: This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[5][18]

Conclusion

1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol is more than just a triglyceride; it is a precisely defined chemical entity whose value spans from nutritional science to cutting-edge pharmaceutical formulation. Its mixed-acid composition imparts unique physicochemical properties that make it an essential standard for metabolic research and a highly promising excipient for the development of next-generation drug delivery systems. Understanding the interplay between its structure, physical properties, and analytical characterization is key to unlocking its full potential in both academic and industrial research settings.

References

- MedChemExpress. (n.d.). 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (1-Palmitin-2-linolein-3-stearin).

- Cayman Chemical. (2024, October 14). 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol - Safety Data Sheet.

- GlpBio. (n.d.). 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol | Cas# 2190-12-7.

- ChemicalBook. (2026, January 13). 1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | 2680-59-3.

- Foubert, I., Dewettinck, K., & Rousseau, D. (1998). Synthesis and Physicochemical Characterization of Mixed Diacid Triglycerides That Contain Elaidic Acid. Journal of the American Oil Chemists' Society, 75, 285–291.

- PubChem. (n.d.). 1-Palmitoyl-2-linoleoyl-3-stearoyl-glycerol. National Center for Biotechnology Information.

- Cayman Chemical. (n.d.). 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol.

- Fiveable. (2025, August 15). 10.2 Triglycerides - Organic Chemistry II Class Notes.

- Santa Cruz Biotechnology. (n.d.). 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol.

- ResearchGate. (2025, August 6). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid.

- Wikipedia. (n.d.). Triglyceride.

- Rousseau, D., & Marangoni, A. G. (2025, February 18). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. ACS Publications.

- BrainKart. (2018, June 10). Triacylglycerols or Triglycerides - Physical and Chemical properties | Lipids.

- LGC Standards. (2023, August 31). SAFETY DATA SHEET - 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol.

- Cambridge Bioscience. (n.d.). 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol - Cayman Chemical.

- Mishra, V., et al. (n.d.). Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications. PMC.

- Farjadian, F., et al. (n.d.). Recent Applications of PLGA in Drug Delivery Systems. PMC.

- Al-Akkam, W., et al. (2025, December 15). PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. MDPI.

- Google Patents. (n.d.). US20180092854A1 - Drug delivery composition comprising polymer-lipid hybrid microparticles.

- Journals. (2021, May 14). Functionalized Nanocarriers for Drug delivery: Amalgam of Biopolymers and Lipids.

Sources

- 1. brainkart.com [brainkart.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. glpbio.cn [glpbio.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-Palmitoyl-2-linoleoyl-3-stearoyl-glycerol | C55H102O6 | CID 100926277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20180092854A1 - Drug delivery composition comprising polymer-lipid hybrid microparticles - Google Patents [patents.google.com]

- 13. meddocsonline.org [meddocsonline.org]

- 14. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. lgcstandards.com [lgcstandards.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]

An In-depth Technical Guide to the Metabolic Pathway Analysis of Palmitoyl-Linoleoyl-Stearoyl Glycerol

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway analysis of palmitoyl-linoleoyl-stearoyl glycerol, a specific triacylglycerol (TAG) of significant biological interest. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism research. We will delve into the core metabolic pathways, from catabolism and anabolism to the sophisticated analytical techniques required for their elucidation. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

Introduction: The Significance of Palmitoyl-Linoleoyl-Stearoyl Glycerol

Palmitoyl-linoleoyl-stearoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified to three fatty acids: palmitic acid (a saturated fatty acid, 16:0), linoleic acid (a polyunsaturated omega-6 fatty acid, 18:2), and stearic acid (a saturated fatty acid, 18:0).[1][2] As a member of the triacylglycerol family, it serves as a primary energy storage molecule in eukaryotes.[3][4] The specific composition of its fatty acid chains dictates its physical properties and metabolic fate, influencing cellular membrane fluidity, signaling pathways, and overall energy homeostasis.[5] This particular TAG has been identified in various natural sources, including mature human milk and plant oils, highlighting its relevance in nutrition and physiology.[1][2] Understanding the metabolic pathways of this specific TAG is crucial for research into nutrition, metabolic disorders such as obesity and diabetes, and cardiovascular disease.[6][7]

Core Metabolic Pathways

The metabolism of palmitoyl-linoleoyl-stearoyl glycerol, like other TAGs, can be broadly divided into two main processes: catabolism (breakdown) and anabolism (synthesis).

Catabolism: Lipolysis and Fatty Acid Oxidation

The breakdown of stored or dietary triacylglycerols is initiated by a process called lipolysis.[8]

Lipolysis: This process involves the sequential hydrolysis of the ester bonds linking the fatty acids to the glycerol backbone, catalyzed by lipases.[8] In adipose tissue, hormone-sensitive lipase plays a key role in mobilizing stored TAGs.[8] Dietary TAGs are primarily broken down in the small intestine by pancreatic lipase.[9] The products of lipolysis are free fatty acids (palmitic, linoleic, and stearic acid) and glycerol.

Fate of Glycerol: The liberated glycerol is transported to the liver and other tissues where it can enter glycolysis or gluconeogenesis.[8][10] This conversion is initiated by glycerol kinase, which phosphorylates glycerol to glycerol-3-phosphate.[10][11] Glycerol-3-phosphate is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis.[8][10]

Fate of Fatty Acids (Beta-Oxidation): The released fatty acids undergo beta-oxidation, a mitochondrial process that breaks them down into two-carbon acetyl-CoA units.[12][13] This process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[14]

-

Palmitic Acid (16:0) and Stearic Acid (18:0): As saturated fatty acids, they undergo straightforward beta-oxidation.[15]

-

Linoleic Acid (18:2): As a polyunsaturated fatty acid, its oxidation requires additional enzymes, specifically an isomerase and a reductase, to handle the double bonds.[15]

The acetyl-CoA produced from beta-oxidation then enters the citric acid cycle (TCA cycle) to generate ATP, the cell's primary energy currency.[13]

Anabolism: Triacylglycerol Synthesis

The synthesis of palmitoyl-linoleoyl-stearoyl glycerol occurs primarily in the liver and adipose tissue through the glycerol-3-phosphate pathway.[3][4]

Key Steps:

-

Glycerol-3-Phosphate Acylation: The pathway begins with the acylation of glycerol-3-phosphate by acyl-CoA molecules at the sn-1 and sn-2 positions to form phosphatidic acid.[3][4]

-

Dephosphorylation: Phosphatidic acid is then dephosphorylated to form diacylglycerol (DAG).[3][4]

-

Final Acylation: Finally, a third acyl-CoA is added to the DAG at the sn-3 position to form the triacylglycerol.[3][4]

The specific fatty acids (palmitoyl-CoA, linoleoyl-CoA, and stearoyl-CoA) are incorporated at specific positions, although the precise mechanisms governing this specificity are complex and can vary between tissues and physiological states.[16]

Methodologies for Metabolic Pathway Analysis

Elucidating the metabolic fate of palmitoyl-linoleoyl-stearoyl glycerol requires a combination of sophisticated analytical techniques.

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying lipids.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful approach for separating complex lipid mixtures before MS analysis.[18] Reversed-phase LC is commonly used to separate TAG species based on their overall hydrophobicity.[18]

-

Shotgun Lipidomics: This method involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[18] While faster, it can be challenging to resolve isomeric and isobaric species.

-

Tandem Mass Spectrometry (MS/MS): This technique is crucial for structural elucidation. By fragmenting the parent ion, MS/MS can reveal the identity and position of the fatty acid chains within the TAG molecule.[19]

Table 1: Comparison of Mass Spectrometry Techniques for TAG Analysis

| Technique | Advantages | Disadvantages |

| LC-MS | Excellent separation of complex mixtures, reduces ion suppression. | Longer analysis time. |

| Shotgun Lipidomics | High throughput, rapid analysis. | Difficulty in resolving isomers, potential for ion suppression. |

| MS/MS | Provides detailed structural information, including fatty acid composition and position. | Requires specialized instrumentation and expertise. |

Stable Isotope Tracing

Stable isotope tracing is a powerful method for dynamically tracking the metabolic fate of molecules in vivo or in cell culture.[20][21] By introducing a labeled precursor (e.g., ¹³C-labeled palmitic acid or glycerol) into the system, researchers can follow its incorporation into palmitoyl-linoleoyl-stearoyl glycerol and its subsequent breakdown products.[22] This provides quantitative data on metabolic fluxes and pathway activities.[23]

Experimental Protocol: Stable Isotope Tracing of Palmitoyl-Linoleoyl-Stearoyl Glycerol Metabolism

-

Tracer Selection and Administration:

-

Choose a stable isotope-labeled precursor relevant to the pathway of interest (e.g., [U-¹³C]-Palmitic Acid, [¹³C₃]-Glycerol).

-

Administer the tracer to the biological system (cell culture or animal model) via an appropriate route (e.g., in culture medium, oral gavage, or intravenous infusion).[20] The amount of tracer should be a "trace" amount to avoid perturbing the system.[20]

-

-

Sample Collection:

-

Collect biological samples (e.g., cells, plasma, tissues) at various time points after tracer administration.

-

-

Lipid Extraction:

-

Extract total lipids from the samples using a standard method such as the Folch or Bligh-Dyer method.

-

-

Mass Spectrometry Analysis:

-

Analyze the isotopic enrichment in the target lipid (palmitoyl-linoleoyl-stearoyl glycerol) and its metabolites using LC-MS or shotgun lipidomics.

-

-

Data Analysis:

-

Calculate the isotopic enrichment and use it to determine the rates of synthesis, breakdown, and interconversion of the lipid.

-

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a biological system.[24] By constructing a genome-scale metabolic model, FBA can simulate the flow of metabolites through the entire metabolic network under different conditions.[25] This approach can be used to predict how perturbations, such as changes in nutrient availability or genetic modifications, affect the metabolism of palmitoyl-linoleoyl-stearoyl glycerol.[26] The core of FBA is a stoichiometric matrix that represents all the metabolic reactions in the organism.[24]

Visualization of Metabolic Pathways and Workflows

Catabolic Pathway of Palmitoyl-Linoleoyl-Stearoyl Glycerol

Caption: Catabolism of Palmitoyl-Linoleoyl-Stearoyl Glycerol.

Anabolic Pathway of Palmitoyl-Linoleoyl-Stearoyl Glycerol

Caption: Biosynthesis of Palmitoyl-Linoleoyl-Stearoyl Glycerol.

Experimental Workflow for Stable Isotope Tracing

Caption: Stable Isotope Tracing Experimental Workflow.

Conclusion

The metabolic analysis of palmitoyl-linoleoyl-stearoyl glycerol is a multifaceted endeavor that requires a deep understanding of lipid biochemistry and the application of advanced analytical technologies. By integrating mass spectrometry-based lipidomics, stable isotope tracing, and computational modeling, researchers can gain unprecedented insights into the dynamic regulation of triacylglycerol metabolism. This knowledge is fundamental to advancing our understanding of metabolic health and disease and will be instrumental in the development of novel therapeutic strategies.

References

-

Coleman, R. A., & Mashek, D. G. (2011). Mammalian triacylglycerol metabolism: synthesis, lipolysis, and signaling. Chemical reviews, 111(10), 6359–6386. [Link]

- Mittendorfer, B., & Sidossis, L. S. (2001). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 42(10), 1717–1728.

-

Wikipedia. (2024, February 27). Glycerol. In Wikipedia. Retrieved from [Link]

-

Coleman, R. A., & Mashek, D. G. (2011). Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis, and Signaling. Chemical Reviews, 111(10), 6359-6386. [Link]

-

Reactome. (n.d.). Triglyceride biosynthesis. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Glycerol Metabolism Disorders. Retrieved from [Link]

-

Li, S., et al. (2024). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv. [Link]

-

Zech, T., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. [Link]

-

Chemistry LibreTexts. (2021, January 15). 24.3: Triacylglycerol Metabolism - An Overview. Retrieved from [Link]

-

Li, C., et al. (2022). Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1. mBio, 13(5), e01841-22. [Link]

-

Halbedel, S., et al. (2017). Glycerol metabolism and its implication in virulence in Mycoplasma. FEMS Microbiology Reviews, 41(5), 656–670. [Link]

-

Gálico, D. A., et al. (2019). Glycerol metabolism and its regulation in lactic acid bacteria. Journal of basic microbiology, 59(8), 794–805. [Link]

-

Lee, J., et al. (2023). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Foods, 12(17), 3192. [Link]

-

Yang, K., & Han, X. (2016). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 6(4), 37. [Link]

-

McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. Journal of the American Society for Mass Spectrometry, 16(9), 1498–1509. [Link]

-

ResearchGate. (n.d.). The main metabolic pathways of palmitic acid and stearic acid. Retrieved from [Link]

-

Orth, J. D., Thiele, I., & Palsson, B. Ø. (2010). What is flux balance analysis?. Nature biotechnology, 28(3), 245–248. [Link]

-

Wikipedia. (2024, February 19). Flux balance analysis. In Wikipedia. Retrieved from [Link]

-

The Tamil Nadu Dr. M.G.R. Medical University. (n.d.). FATTY ACID OXIDATION. Retrieved from [Link]

-

Nikolova, D., & Creveling, L. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 27(3), 896. [Link]

- Quiroga, A. D., & Lehner, R. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls.

-

Ko, Y., et al. (2012). Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection. Journal of the American Society for Mass Spectrometry, 23(10), 1796–1805. [Link]

-

Wikipedia. (2024, February 20). Beta oxidation. In Wikipedia. Retrieved from [Link]

-

GlpBio. (n.d.). 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol. Retrieved from [Link]

-

AOCS Lipid Library. (2019, July 23). Fatty Acid beta-Oxidation. Retrieved from [Link]

-

Cheung, C. Y. M., et al. (2016). Flux Balance Analysis of Plant Metabolism: The Effect of Biomass Composition and Model Structure on Model Predictions. Frontiers in plant science, 7, 557. [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-linoleoyl-3-stearoyl-glycerol. Retrieved from [Link]

-

Systems Biology Research Group. (2003, September 15). Flux-balance analysis: Basic concepts. Retrieved from [Link]

-

Pizarro-Delgado, J., et al. (2025). Glycerol metabolism is activated in both palmitic acid-stimulated and adipose tissue macrophages from a murine model of cardiometabolic heart failure. The Journal of physiology. [Link]

-

Carta, G., Murru, E., Banni, S., & Manca, C. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. Frontiers in physiology, 8, 902. [Link]

-

Li, X., et al. (2022). Atlas of metabolism reveals palmitic acid results in mitochondrial dysfunction and cell apoptosis by inhibiting fatty acid β-oxidation in Sertoli cells. Frontiers in endocrinology, 13, 976391. [Link]

-

Al-Hasani, H., et al. (2012). Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase. Biochimica et biophysica acta, 1821(10), 1323–1333. [Link]

Sources

- 1. glpbio.cn [glpbio.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]

- 6. isotope.com [isotope.com]

- 7. Glycerol Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. Glycerol - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. igntu.ac.in [igntu.ac.in]

- 13. Beta oxidation - Wikipedia [en.wikipedia.org]

- 14. aocs.org [aocs.org]

- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. biorxiv.org [biorxiv.org]

- 24. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flux balance analysis - Wikipedia [en.wikipedia.org]

- 26. Frontiers | Flux Balance Analysis of Plant Metabolism: The Effect of Biomass Composition and Model Structure on Model Predictions [frontiersin.org]

The Metabolic Architecture of sn-2 Linoleoyl Triacylglycerol: Stereospecificity in Lipid Absorption and Cellular Signaling

Executive Summary

Triacylglycerols (TAGs) are not merely passive energy storage molecules; their stereospecific structure—specifically the distribution of fatty acids across the sn-1, sn-2, and sn-3 positions of the glycerol backbone—dictates their metabolic fate. Linoleic acid (18:2n-6), an essential polyunsaturated fatty acid (PUFA), exhibits distinct pharmacokinetic and physiological profiles depending on its positional esterification. When localized at the sn-2 position, linoleoyl TAGs demonstrate enhanced intestinal absorption, altered serum clearance rates, and preferential incorporation into membrane phospholipids compared to their sn-1 or sn-3 counterparts[1],[2]. This technical guide details the mechanistic basis of sn-2 linoleoyl TAG digestion, its role in lipid metabolism, and the self-validating analytical methodologies required for its stereospecific characterization.

Mechanistic Basis of Stereospecific Lipid Digestion

The human digestive system exhibits a profound stereochemical bias. Pancreatic lipase, the primary enzyme responsible for luminal lipid hydrolysis, is highly regiospecific[3]. It preferentially cleaves the ester bonds at the sn-1 and sn-3 positions of the TAG molecule, leaving the sn-2 position largely intact.

Consequently, a TAG molecule containing linoleic acid at the sn-2 position (e.g., 1,3-dipalmitoyl-2-linoleoyl-glycerol) is hydrolyzed into two free fatty acids (FFAs) and one 2-linoleoyl-sn-glycerol (2-MAG). This 2-MAG is readily incorporated into mixed bile salt micelles and absorbed by enterocytes. In contrast, if linoleic acid is located at the sn-1 or sn-3 position, it is released as a free fatty acid, which exhibits a less efficient absorption kinetic profile and is more susceptible to luminal oxidation[2].

Causality in Metabolic Routing: The preservation of the sn-2 linoleoyl moiety is critical because the enterocyte predominantly utilizes the monoacylglycerol acyltransferase (MGAT) pathway for TAG resynthesis. In the intestinal mucosa, the MGAT pathway accounts for approximately 80% of TAG incorporated into chylomicrons[4]. By bypassing the de novo glycerol-3-phosphate pathway, sn-2 linoleoyl MAGs are directly re-esterified into newly formed TAGs and packaged into chylomicrons, ensuring the targeted delivery of linoleic acid to peripheral tissues and the liver.

TAG digestion pathway showing stereospecific cleavage and enterocyte re-esterification.

Cellular Signaling and Membrane Incorporation

Once delivered to tissues via chylomicron remnants or lipoproteins, the sn-2 linoleoyl moiety continues to exert specific biological effects. Phospholipid remodeling via the Lands cycle frequently preserves or introduces PUFAs at the sn-2 position of membrane glycerophospholipids[5].

For instance, sn-1 palmitoyl, sn-2 linoleoyl phosphatidylcholine (PLPC) is a major structural component of cellular membranes. The specific conformation of these lipids regulates the activity of membrane-bound proteins and lipid transfer proteins, such as Phosphatidylcholine Transfer Protein (PC-TP)[6]. Furthermore, the sn-2 linoleoyl group serves as a critical substrate for cytosolic phospholipase A2 (cPLA2) and secreted phospholipase A2 (sPLA2), which cleave the sn-2 position to release linoleic acid for downstream conversion into arachidonic acid and subsequent eicosanoid biosynthesis, driving crucial cellular signaling cascades[7].

Quantitative Impact on Absorption and Clearance

Studies utilizing structured lipids—such as MLM (medium-chain fatty acids at sn-1/3 and linoleic acid at sn-2)—versus randomized lipids have demonstrated the quantitative superiority of sn-2 positioning for PUFA bioavailability and serum clearance[1],[8].

Table 1: Comparative Metabolic Kinetics of Linoleic Acid based on TAG Stereospecificity

| Pharmacokinetic Parameter | sn-2 Linoleoyl TAG (Structured) | sn-1/3 Linoleoyl TAG (Randomized) | Biological & Clinical Implication |

| Intestinal Absorption Rate | Highest (>85% recovery in lymph) | Moderate (~70-75% recovery) | Efficient delivery of essential PUFAs |

| Chylomicron TAG Half-Life | Shorter (Rapid serum clearance) | Longer (Delayed serum clearance) | Reduced postprandial lipemia |

| Hepatic Incorporation | High (Preserved in Phospholipids) | Variable (Often oxidized for ATP) | Enhanced membrane fluidity and signaling |

| Fecal Excretion | Minimal | Higher (Excreted as free fatty acids) | Improved gastrointestinal tolerance |

(Data synthesized from structured lipid clearance studies and intestinal absorption models[1],[8]).

Experimental Methodology: Stereospecific Analysis of TAGs

To accurately determine the positional distribution of linoleic acid within a lipid sample (e.g., camellia oil, infant formula, or synthetic LNP lipids), a self-validating protocol utilizing enzymatic hydrolysis and chromatographic separation is required[3].

Rationale & Causality: Direct Mass Spectrometry (MS) of intact TAGs often struggles to differentiate between positional isomers (e.g., PLO vs. POL) due to identical mass-to-charge ratios and similar fragmentation patterns. Therefore, regiospecific enzymatic hydrolysis using pancreatic lipase is employed. Because pancreatic lipase exclusively cleaves sn-1 and sn-3 positions, the resulting 2-MAG fraction perfectly represents the sn-2 fatty acid composition[3].

Step-by-Step Protocol: Regiospecific Hydrolysis and GC-MS Quantification

-

Sample Preparation & Buffer Equilibration: Weigh 20 mg of the purified TAG sample. Suspend in 7 mL of 0.1 M Tris-HCl buffer (pH 7.6) to mimic the alkaline environment of the duodenum, optimizing lipase activity[3].

-

Micelle Formation: Add 0.7 mL of 2.2% calcium chloride and 0.7 mL of 0.05% bile salts (sodium cholate/deoxycholate).

-

Causality: Bile salts emulsify the TAGs into micelles, increasing the surface area for enzymatic attack. Calcium acts as an essential enzyme activator and precipitates released FFAs as insoluble soaps, driving the reaction forward and preventing product inhibition[3].

-

-

Enzymatic Hydrolysis: Add 20 mg of purified porcine pancreatic lipase. Incubate in a 37°C water bath for exactly 3 minutes, vortexing for 30 seconds intermittently[3].

-

Self-Validating Control: The reaction time must be strictly controlled (≤ 3 minutes). Prolonged digestion leads to acyl migration (where the sn-2 fatty acid shifts to the sn-1/3 position due to thermodynamic stability), which would artificially skew the stereospecific data[3].

-

-

Extraction of Hydrolysates: Terminate the reaction by adding 4 mL of diethyl ether. Vortex for 1 minute and centrifuge at 2500 rpm for 5 minutes to separate the organic layer containing the lipid fractions (TAG, DAG, MAG, and FFA)[3].

-

Thin-Layer Chromatography (TLC) Separation: Spot the concentrated organic layer onto a silica gel TLC plate. Develop using a solvent system of hexane:diethyl ether:acetic acid (50:50:1, v/v/v).

-

Mechanism: The polarity differences separate the lipids. 2-MAG, being the most polar, will have the lowest retention factor (Rf), cleanly separating from FFAs and unreacted TAGs.

-

-

Derivatization and GC-MS Analysis: Scrape the 2-MAG band from the TLC plate. Subject the silica scrapings to transesterification using Boron trifluoride-methanol (BF3/MeOH) at 90°C for 30 minutes to convert the sn-2 esterified fatty acids into Fatty Acid Methyl Esters (FAMEs). Extract FAMEs with hexane and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the percentage of linoleic acid.

Step-by-step experimental workflow for stereospecific analysis of sn-2 triacylglycerols.

Implications for Drug Development and Clinical Nutrition

Understanding sn-2 linoleoyl metabolism is paramount for formulating advanced lipid-based drug delivery systems (LBDDS) and nutritional interventions. In patients with cystic fibrosis or pancreatic insufficiency, structured lipids containing medium-chain fatty acids at sn-1/3 and linoleic acid at sn-2 (MLM) significantly improve the absorption of this essential fatty acid[1]. Furthermore, in the design of Lipid Nanoparticles (LNPs) for mRNA delivery, the stereochemistry of the helper lipids (often synthetic TAGs or phospholipids) dictates the endosomal escape efficiency and the subsequent hepatic clearance rate, making stereospecific lipid synthesis a critical frontier in modern pharmacology.

References

- Structured triglycerides containing medium-chain fatty acids and linoleic acid differently influence clearance rate in serum of triglycerides in rats.

- Studies on effects of dietary FAs as related to their position on triglycerides.

- 16: Introduction to F

- Absorption Properties of Micellar Lipid Metabolites into Caco2 Cells.

- Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein.NIH PubMed Central.

- A Comparative Study on the Characteristics of Different Types of Camellia Oils Based on Triacylglycerol Species, Bioactive Components, Volatile Compounds, and Antioxidant Activity.NIH PubMed Central.

- Allosteric regulation by membranes and hydrophobic subsites in phospholipase A2 enzymes determine their substr

- Human intestinal monoacylglycerol acyltransferase: differential features in tissue expression and activity.American Journal of Physiology-Endocrinology and Metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Study on the Characteristics of Different Types of Camellia Oils Based on Triacylglycerol Species, Bioactive Components, Volatile Compounds, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. karger.com [karger.com]

- 6. Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric regulation by membranes and hydrophobic subsites in phospholipase A2 enzymes determine their substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight and Exact Mass of the Triacylglycerol C55H102O6

Executive Summary

In the fields of lipidomics, metabolic research, and pharmaceutical development, the precise characterization of lipid molecules is paramount. Triacylglycerols (TAGs), as the primary components of fats and oils, are of significant interest. This technical guide provides an in-depth analysis of the triacylglycerol C55H102O6, a common dietary fat constituent. We will delineate the crucial distinction between molecular weight and exact mass, provide detailed calculations for both, and outline a robust experimental workflow for their verification using high-resolution mass spectrometry. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who require a precise understanding of this molecule's fundamental physical properties for applications ranging from metabolic flux analysis to the development of lipid-based drug delivery systems.

Introduction to Triacylglycerols and the Significance of Mass

Triacylglycerols (TAGs) are esters derived from a glycerol backbone and three fatty acids.[1][2] They are the main constituents of body fat in animals and are also found in vegetable oils.[1] The specific triacylglycerol with the molecular formula C55H102O6 is typically composed of one palmitic acid (16:0) and two oleic acid (18:1) acyl chains attached to the glycerol backbone, commonly referred to as Palmitoyl-Dioleoyl-Glycerol.[3][4]

In scientific analysis, two key terms are used to describe the mass of a molecule: Molecular Weight and Exact Mass .

-

Molecular Weight (or molar mass) is the sum of the average atomic masses of all atoms in a molecule.[5][6][7] The average atomic mass of an element is a weighted average of its stable isotopes based on their natural abundance. This value is crucial for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.[8]

-

Exact Mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[9][10] This value is of critical importance in high-resolution mass spectrometry, where instruments can resolve ions with very small mass differences, allowing for the unambiguous determination of elemental composition.[10]

For complex molecules like C55H102O6, the distinction is not trivial. The cumulative effect of the less abundant, heavier isotopes (like ¹³C) results in a noticeable difference between the molecular weight and the exact mass.[10] Using the incorrect value can lead to significant errors in experimental interpretation, particularly in identifying unknown compounds or confirming the synthesis of a target molecule.

Theoretical Mass Determination of C55H102O6

The accurate theoretical calculation of both molecular weight and exact mass is the first step in the characterization of C55H102O6. These calculations are based on established atomic mass values.

Calculation of Molecular Weight

The molecular weight is determined by summing the average atomic weights of each atom in the molecular formula.[11][12]

The formula for calculating molecular weight is: Molecular Weight = Σ (Number of atoms of element * Average Atomic Weight of element)

For C55H102O6, the calculation is as follows:

-

Carbon (C): 55 atoms × 12.011 amu/atom = 660.605 amu

-

Hydrogen (H): 102 atoms × 1.008 amu/atom = 102.816 amu

-

Oxygen (O): 6 atoms × 15.999 amu/atom = 95.994 amu

Total Molecular Weight = 660.605 + 102.816 + 95.994 = 859.415 g/mol

This value is consistent with the molecular weight computed by PubChem for this molecule.[4][13]

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant isotopes for each element.[14][15]

The formula for calculating exact mass is: Exact Mass = Σ (Number of atoms of element * Mass of the most abundant isotope)

For C55H102O6, the most abundant isotopes are ¹²C, ¹H, and ¹⁶O. The calculation is as follows:

-

Carbon (¹²C): 55 atoms × 12.000000 amu/atom = 660.000000 amu

-

Hydrogen (¹H): 102 atoms × 1.007825 amu/atom = 102.79815 amu

-

Oxygen (¹⁶O): 6 atoms × 15.994915 amu/atom = 95.96949 amu

Total Exact Mass = 660.000000 + 102.79815 + 95.96949 = 858.76764 amu

Summary of Mass Data for C55H102O6

The following table summarizes the quantitative data used for the calculation of both molecular weight and exact mass for the triacylglycerol C55H102O6.

| Element | Number of Atoms | Average Atomic Weight (amu) | Mass of Most Abundant Isotope (amu) | Contribution to Molecular Weight (amu) | Contribution to Exact Mass (amu) |

| Carbon (C) | 55 | 12.011 | 12.000000 | 660.605 | 660.000000 |

| Hydrogen (H) | 102 | 1.008 | 1.007825 | 102.816 | 102.798150 |

| Oxygen (O) | 6 | 15.999 | 15.994915 | 95.994 | 95.969490 |

| Total | 163 | 859.415 | 858.767640 |

Experimental Verification by High-Resolution Mass Spectrometry

While theoretical calculations provide a precise expected mass, experimental verification is essential for confirming the identity and purity of a compound in a laboratory setting. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Principles of Mass Spectrometry for Lipid Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For large, non-volatile molecules like triacylglycerols, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required. ESI is particularly well-suited for lipids, often forming adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). An HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, can measure m/z values with high precision (typically to within 5 parts-per-million), allowing for the confident determination of a molecule's elemental formula based on its exact mass.

Experimental Protocol: LC-HRMS Analysis of C55H102O6

This protocol outlines a self-validating system for the analysis of C55H102O6. The inclusion of an internal standard and rigorous calibration ensures the trustworthiness of the results.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the C55H102O6 standard in isopropanol. b. Prepare a working solution by diluting the stock solution to 10 µg/mL in a solution of methanol:isopropanol (1:1 v/v). c. To ensure system suitability, include an internal standard (e.g., a deuterated TAG) at a known concentration.

2. Liquid Chromatography (LC) Separation: a. Column: Use a C18 reverse-phase column suitable for lipid separations (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size). b. Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate. c. Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate. d. Gradient: Run a gradient from 30% B to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate. This separates the TAG from other potential contaminants. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Detection: a. Ionization Mode: Electrospray Ionization (ESI), Positive Mode. b. Mass Analyzer: Q-TOF or Orbitrap. c. Calibration: Calibrate the mass spectrometer immediately before the run using a certified calibration solution to ensure high mass accuracy. d. Scan Range: 150 - 1200 m/z. e. Data Acquisition: Acquire data in full scan mode. The expected ion will be the ammonium adduct [M+NH₄]⁺ at m/z 876.8.

4. Data Analysis: a. Extract the ion chromatogram for the expected m/z of the [M+NH₄]⁺ adduct of C55H102O6 (876.8). b. From the mass spectrum corresponding to the chromatographic peak, determine the measured m/z. c. Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ d. A mass error of < 5 ppm provides high confidence in the elemental composition assignment.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the verification of C55H102O6 mass.

Caption: Workflow for LC-HRMS analysis of C55H102O6.

Conclusion

A precise understanding and correct application of both molecular weight (859.415 g/mol ) and exact mass (858.76764 amu) are non-negotiable for the accurate scientific investigation of the triacylglycerol C55H102O6. While molecular weight is essential for bulk chemical preparations, the exact mass is indispensable for structural elucidation and identification via high-resolution mass spectrometry. The methodologies and data presented in this guide provide a comprehensive framework for researchers to confidently calculate and experimentally verify these fundamental properties, ensuring the integrity and validity of their scientific findings.

References

-

Title: How is molecular weight calculated? Source: Quora URL: [Link]

-

Title: Exact Mass Calculator | Fast & Free Source: BioChemCalc URL: [Link]

-

Title: Calculating Exact Masses Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

-

Title: Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass Source: ChemCollective URL: [Link]

-

Title: Worked example: Calculating Molecular weight Source: Khan Academy URL: [Link]

-

Title: Molecular Weight Calculation Source: Carnegie Mellon University URL: [Link]

-

Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: Exact mass calculator Source: St. Olaf College URL: [Link]

-

Title: Molecular Weight Calculator (Molar Mass) Source: Calculator.net URL: [Link]

-

Title: Triacylglycerol 16:0-18:1-18:1 | C55H102O6 Source: PubChem URL: [Link]

-

Title: Triglyceride OOP,sn | C55H102O6 Source: PubChem URL: [Link]

-

Title: Triglyceride Source: Wikipedia URL: [Link]

-

Title: Triglyceride POO,sn | C55H102O6 Source: PubChem URL: [Link]

-

Title: Triglycerides - TG Structure Source: National Lipid Association URL: [Link]

Sources

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. lipid.org [lipid.org]

- 3. Triglyceride OOP,sn | C55H102O6 | CID 71728434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triglyceride POO,sn | C55H102O6 | CID 6442384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Calculating Molecular Weight [chemcollective.org]

- 7. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 8. quora.com [quora.com]

- 9. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 10. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 13. Triacylglycerol 16:0-18:1-18:1 | C55H102O6 | CID 134733813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Masses [www2.chemistry.msu.edu]

- 15. Exact mass calculater [stolaf.edu]

The Natural Occurrence and Characterization of Palmitic-Linoleic-Stearic (PLS) Triglycerides in Plant Oils

Topic: Natural Occurrence of PLS Triglyceride in Plant Oils Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triacylglycerol (TAG) species comprising Palmitic (C16:0), Linoleic (C18:2), and Stearic (C18:0) acids—denoted here as PLS —represents a specific structural lipid moiety with distinct physicochemical properties. While often overshadowed by the ubiquitous oleic-rich TAGs (such as POSt or OOO), PLS serves as a critical marker in chemotaxonomy and a functional component in lipid-based drug delivery systems (LBDDS).

This guide dissects the regiospecific distribution, biosynthetic origin, and analytical profiling of PLS in vegetable oils. It addresses the "Plant Rule" of stereospecificity, distinguishing natural PLS (typically sn-1-palmitoyl-2-linoleoyl-3-stearoyl-glycerol) from synthetic or randomized counterparts, and outlines protocols for its isolation and quantification.

Molecular Architecture and Stereochemistry

To understand the occurrence of PLS, one must first define its structural isomerism. A triglyceride containing Palmitic (P), Linoleic (L), and Stearic (S) acids can exist in multiple isomeric forms depending on the positioning of the fatty acids on the glycerol backbone (sn-1, sn-2, sn-3).

The "Plant Rule" (Prokaryotic vs. Eukaryotic Patterns)

In most higher plants, the acyltransferase enzymes exhibit strict regiospecificity:

-

Saturated Fatty Acids (P, S): Preferentially esterified at the sn-1 and sn-3 positions.

-

Unsaturated Fatty Acids (L): Preferentially esterified at the sn-2 position.

Therefore, the naturally occurring "PLS" triglyceride in plant oils is almost exclusively the Symmetrical (SUS) type isomer: Palmitoyl-Linoleoyl-Stearoyl-glycerol (P-L-S) .

Note on Nomenclature: In literature, "PLS" often refers to the set of fatty acids regardless of position. However, chemically, the species found in nature is predominantly sn-POSt (if Oleic) or sn-PLSt (if Linoleic). For this guide, we refer to the molecule as PLS implying the P-L-S regioisomer unless specified otherwise.

Natural Occurrence Profiling

PLS is not a dominant TAG in most commodity oils, which are typically rich in Oleic (O) or Linoleic (L) clusters (e.g., LLL in soybean, OOO in olive). However, PLS becomes statistically significant in oils that possess moderate levels of both palmitic and stearic acids alongside high linoleic content.

Comparative Abundance in Selected Plant Oils

The following data summarizes the presence of PLS based on Equivalent Carbon Number (ECN) fractionation and Mass Spectrometry profiling.

| Plant Source | Estimated PLS Content (%) | Primary TAG Species | Notes |

| Cottonseed Oil | 1.0 – 2.5% | PLL, LLL, POL | One of the few commercial oils with measurable PLS due to high Palmitic (~22%) and Linoleic (~50%) content. |

| Tomato Seed Oil | 0.5 – 1.5% | LLL, OLL, LLS | Explicitly identified in LC-MS profiling; valuable for byproduct valorization. |

| Sunflower (Mutant) | 1.2 – 5.7% | OOO, OOL | High-Stearic/High-Palmitic mutant lines (e.g., CAS-3) show elevated PLS compared to standard sunflower oil (<0.1%). |

| Soybean Oil | < 0.5% | LLL, LLO, LLP | While P, L, and S are present, the low Stearic content (~4%) makes PLS a minor statistical probability. |

| Cocoa Butter | Trace | POS, SOS, POP | Dominated by Oleic at sn-2. PLS is negligible due to low Linoleic content. |

Technical Insight: The presence of PLS is often used as a fingerprint for Cottonseed Oil adulteration in other fats. In pure Ghee or Olive Oil, PLS levels should be near zero; detecting PLS suggests contamination with semi-drying oils.

Biosynthetic Pathways: The Kennedy Pathway

The formation of PLS is governed by the Kennedy Pathway (glycerol-3-phosphate pathway) in the endoplasmic reticulum of plant cells. The low abundance of PLS in nature is driven by the kinetic preference of the sn-2 acyltransferase (LPAT) for Oleoyl-CoA over Linoleoyl-CoA in many species, or the rapid desaturation of Stearate to Oleate before incorporation.

Biosynthesis Logic Flow

-

Plastid: Synthesis of Palmitate (16:0) and Stearate (18:0).[1][2][3]

-

Export: Fatty acids move to the cytosol as Acyl-CoAs.

-

ER Assembly:

-

GPAT: Acylates sn-1 (Preferentially Palmitic/Stearic).

-

LPAT: Acylates sn-2 (Preferentially Unsaturated). FAD2 desaturase converts Oleic to Linoleic on PC (Phosphatidylcholine), which then enters the TAG pool.

-

DGAT: Acylates sn-3 (Preferentially Saturated/Unsaturated).

-

Figure 1: The Kennedy Pathway illustrating the assembly of PLS triglyceride. Note the critical incorporation of Linoleic acid at the sn-2 position via LPAT.

Analytical Methodologies

Detecting PLS requires separating it from isobaric species (same molecular weight) like OOO or POO. Standard Gas Chromatography (GC) only gives fatty acid profiles (FAMEs), destroying the TAG structure. The following protocol preserves the triglyceride integrity.

Protocol: Isolation and Identification of PLS

Objective: Quantify PLS triglyceride in a complex vegetable oil matrix.

Step 1: Lipid Extraction

-

Extract lipids using the Folch method (Chloroform:Methanol 2:1) to ensure total lipid recovery.

-

Why: Removes non-lipid contaminants that interfere with HPLC columns.

Step 2: NARP-HPLC Separation (Non-Aqueous Reversed-Phase)

-

Column: C18 (Octadecylsilyl), 5µm particle size.

-

Mobile Phase: Acetone/Acetonitrile (Isocratic or Gradient).

-

Mechanism: Separates TAGs based on Equivalent Carbon Number (ECN) .

-

Formula:

-

For PLS (P=16, L=18:2, S=18):

. - .

-

Challenge: PLS (ECN 48) co-elutes with OOO (ECN 48) and POP (ECN 48) on standard C18 columns.

-

Step 3: Silver-Ion Chromatography (Ag-HPLC) - The Validator

-

Column: ChromSpher 5 Lipids (Silver-loaded).

-

Mechanism: Separates strictly by the number and geometry of double bonds.

-

Result: PLS (2 double bonds) is physically separated from OOO (3 double bonds) and POP (1 double bond).

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (APCI-MS).

Step 4: Regiospecific Analysis (Optional but Recommended)

-

Digest isolated TAGs with Pancreatic Lipase (specific for sn-1,3).

-

Analyze the resulting 2-monoacylglycerol (2-MAG) by GC.

-

Validation: If the 2-MAG is >90% Linoleic acid, the structure is confirmed as P-L-S or S-L-P.

Figure 2: Analytical workflow for resolving PLS from isobaric triglycerides using orthogonal chromatography.

Functional Implications in Drug Development

For drug development professionals, PLS represents a "Structured Lipid" with unique melting and solubility profiles.

1. Lipid Nanoparticles (LNPs) & Solid Lipid Nanoparticles (SLNs)

-

Crystallinity: The asymmetry of PLS (Saturated-Unsaturated-Saturated) creates specific polymorphic forms (

vs -

Oxidative Stability: While Linoleic acid is prone to oxidation, the flanking saturated acids (P and S) in PLS provide a degree of steric protection compared to LLL.

2. Digestion and Bioavailability

-

Lipolysis: Pancreatic lipase hydrolyzes the sn-1 and sn-3 positions.

-

Product: Digestion of PLS yields free Palmitic acid, free Stearic acid, and 2-Linoleoylglycerol .

-

Absorption: The 2-Linoleoylglycerol is efficiently absorbed by enterocytes. This is crucial for drugs solubilized in the oil phase, as the preservation of the sn-2 monoglyceride maintains the "solvent capacity" of the gut lumen during digestion, preventing premature drug precipitation.

References

-

Lisa, M., et al. (2008). Triacylglycerols in Plant Oils: Analysis and Characterization. Journal of Chromatography A. Link

-

Kallio, H., & Currie, G. (1993). Triacylglycerol Analysis of Cottonseed Oil by Silver-Ion HPLC. Journal of the American Oil Chemists' Society. Link

-

Maraschiello, C., et al. (2015). Validation of a method for the determination of the triglyceride profile of vegetable oils by HPLC-ELSD. Food Chemistry. Link

-

Berry, S.E.E. (2009). Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease. Nutrition Research Reviews. Link

-

Nikolova-Damyanova, B. (2002). Silver Ion Chromatography of Lipids. Lipid Technology.[4][5] Link

Sources

Decoding the Lipidome: Comprehensive Profiling of 16:0, 18:0, and 18:2-Containing Lipids in Metabolic and Cell Death Pathways

As a Senior Application Scientist, my objective is not merely to detect lipids, but to design analytical workflows that preserve the native lipidome and yield mechanistically actionable data. A recurring bottleneck in drug development and mechanistic biology is the precise quantification and contextualization of specific fatty acyl chains within complex lipidomes.

The triad of 16:0 (palmitic acid) , 18:0 (stearic acid) , and 18:2 (linoleic acid) represents a critical metabolic fulcrum. The saturated fatty acids (SFAs) 16:0 and 18:0 are primary drivers of lipotoxicity, endoplasmic reticulum (ER) stress, and de novo ceramide synthesis [[1]](). Conversely, the polyunsaturated 18:2 (PUFA) is a primary substrate for lipid peroxidation, acting as a potent sensitizer for ferroptosis 2. This whitepaper outlines the biological causality of these lipids and provides a self-validating analytical framework for their robust quantification.

The Biological Causality of the 16:0 / 18:0 / 18:2 Axis

The cellular decision between survival, apoptosis, and ferroptosis is heavily dictated by the acyl-chain composition of membrane phospholipids (e.g., Phosphatidylcholines [PC] and Phosphatidylethanolamines [PE]).

-

16:0 and 18:0 (Saturated): Excess 16:0 overwhelms the cell's desaturation capacity (via SCD-1), leading to the accumulation of saturated diacylglycerols (DAGs) and ceramides. This accumulation triggers ER stress, mitochondrial dysfunction, and ultimately lipoapoptosis 3, 4.

-

18:2 (Polyunsaturated): Linoleic acid (18:2) and its conjugated derivatives are readily incorporated into ether-PEs and PCs. These bis-allylic moieties are highly susceptible to free radical-induced peroxyl radical addition (PRA). When glutathione peroxidase 4 (GPX4) is compromised, this directly drives ferroptotic cell death 5, [[6]]().

Divergent cell death pathways driven by 16:0/18:0 lipotoxicity vs 18:2-mediated ferroptosis.

Methodological Framework: The Self-Validating Extraction System

To accurately profile these lipids, the extraction protocol must ensure unbiased recovery across diverse lipid classes while minimizing artifactual oxidation of 18:2.

The Causality Behind MTBE Extraction: Historically, the Folch and Bligh-Dyer methods (chloroform/methanol) were the gold standards. However, chloroform forms the bottom layer during phase separation. Piercing the aqueous protein-rich upper layer to retrieve the chloroform layer inevitably introduces contamination and causes dripping losses. We mandate the Methyl-tert-butyl ether (MTBE) extraction method. MTBE has a lower density than water; thus, the lipid-rich organic phase forms the upper layer [[7]](). This simple physical inversion allows for automated, high-throughput liquid handling without cross-contamination [[8]]().

Step-by-Step MTBE Protocol for Plasma/Tissue

-

Quenching & Antioxidant Protection: Aliquot 100 µL of plasma or tissue homogenate. Add 200 µL of ice-cold LC-MS grade methanol containing 10 µM BHT (butylated hydroxytoluene). Causality: Methanol precipitates proteins and quenches lipases, while BHT prevents artifactual ex vivo oxidation of the highly sensitive 18:2 bis-allylic bonds [[9]](_).

-

Internal Standardization: Spike in a heavy isotope-labeled lipid standard mix (e.g., SPLASH Lipidomix). Causality: This creates a self-validating system; absolute quantification is normalized against extraction recovery and ionization suppression 10.

-

Solubilization: Add 800 µL of MTBE. Vortex vigorously for 10 minutes at 4°C.

-

Phase Separation: Add 300 µL of LC-MS grade water. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Causality: MTBE's low density forces the lipid-rich organic phase to the top, eliminating the need to pierce the protein disc 7.

-

Recovery & Preservation: Aspirate the upper MTBE layer using an automated liquid handler 8. Dry under a gentle stream of Argon gas to further protect 18:2 lipids from oxidation, then store at -80°C until LC-MS/MS analysis 9.

MTBE liquid-liquid extraction workflow optimizing the recovery of the upper organic lipid phase.

Chromatographic Separation and Isobaric Resolution

When analyzing a lipid like TAG 52:3, the exact mass alone cannot distinguish whether the acyl chains are 16:1/18:1/18:1, 16:1/18:0/18:2, or 16:0/18:1/18:2 [[11]](). To resolve these isobaric species, we implement reversed-phase chromatography utilizing an Acclaim C30 column. The C30 stationary phase provides superior shape selectivity compared to standard C18 columns, enabling baseline separation of structurally related lipid isomers based on their specific acyl chain configurations and double-bond positions 12.

Furthermore, incorporating Differential Ion Mobility Spectrometry (DMS) between the LC and the mass analyzer allows us to separate lipid classes by their collisional cross-sections before they enter the collision cell, dramatically reducing isobaric interference in the MS/MS spectra [[13]]().

Quantitative Data Presentation

The following table summarizes key lipid species containing 16:0, 18:0, and 18:2, their structural implications, and their role in disease phenotypes as determined by high-resolution accurate-mass (HRAM) LC-MS/MS.

| Lipid Species | Exact Mass (m/z) | Acyl Chain Composition | Key MS/MS Fragments | Biological Phenotype / Implication |

| PC 34:2 | 758.5694[M+H]+ | 16:0 / 18:2 | 184.07 (Phosphocholine) | Major membrane constituent; balance of SFA/PUFA 14. |

| Ceramide (d18:1/16:0) | 538.5194 [M+H]+ | Sphingosine / 16:0 | 264.27 (Sphingosine base) | Pro-apoptotic mediator; accumulates during palmitate overload [[4]](). |

| TAG 52:3 | 856.7753 [M+NH4]+ | 16:0 / 18:1 / 18:2 | Neutral loss of fatty acids | Neutral lipid storage; sequesters fatty acids to prevent toxicity [[12]](), 11. |

| Ether-PE (p40:6) | 776.5599 [M-H]- | 18:2 (sn-1) / 22:4 (sn-2) | 196.03 (PE headgroup) | Highly susceptible to peroxyl radical addition; drives ferroptosis 15. |

| LPC 16:0 | 496.3398[M+H]+ | 16:0 (Lyso) | 184.07 (Phosphocholine) | Pro-inflammatory lipid mediator linked to metabolic syndrome 16. |

Conclusion

By understanding the mechanistic causality of 16:0, 18:0, and 18:2 fatty acids, and deploying a self-validating analytical framework—from MTBE extraction to C30-DMS-LC-MS/MS—researchers can confidently map the lipidome. This precision is not just analytical; it is the foundation for discovering next-generation therapeutics targeting lipoapoptosis and ferroptosis.

References

- Title: Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC | Source: nih.

- Title: Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity | Source: nih.

- Title: Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC | Source: nih.

- Title: Large-Scale Lipid Profiling of a Human Serum Lipidome Using a High-Resolution, Accurate-Mass LC/MS | Source: lcms.

- Title: Differential contributions of distinct free radical peroxidation mechanisms to the induction of ferroptosis | ChemRxiv | Source: chemrxiv.

- Title: Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC | Source: nih.

- Title: Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - ResearchGate | Source: researchgate.

- Title: Conjugated linolenic fatty acids trigger ferroptosis in triple-negative breast cancer - bioRxiv.org | Source: biorxiv.

- Title: MTBE Lipid Extraction - Protocol - OneLab | Source: andrewalliance.

- Title: Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se - LIPID MAPS | Source: lipidmaps.

- Title: Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis | Oncotarget | Source: oncotarget.

- Title: Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics | Source: creative-proteomics.

- Title: Figure 3. Untargeted lipidomics reveals distinct changes associated... - ResearchGate | Source: researchgate.

- Title: Lipid Changes in the Peri-Implantation Period with Mass Spectrometry Imaging: A Systematic Review - MDPI | Source: mdpi.

- Title: sample preparation guideline for extraction of non‐polar metabolites from serum - Procedure. | Source: rockefeller.

- Title: Differential Contributions of Distinct Free Radical Peroxidation Mechanisms to the Induction of Ferroptosis | JACS Au - ACS Publications | Source: acs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis | Oncotarget [oncotarget.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 10. rockefeller.edu [rockefeller.edu]

- 11. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Lipid Changes in the Peri-Implantation Period with Mass Spectrometry Imaging: A Systematic Review [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to rac- and sn-Glycerol Lipid Stereoisomers: Nomenclature, Biochemical Significance, and Analytical Strategies

Abstract

The prochiral nature of glycerol gives rise to stereoisomerism in its lipid derivatives, a fundamental concept with profound implications in biochemistry, cell biology, and pharmaceutical sciences. The distinction between a racemic mixture of glycerol derivatives (rac-) and a stereospecifically defined isomer (sn-) is critical for understanding lipid metabolism, membrane function, and the development of lipid-based therapeutics. This guide provides an in-depth exploration of the nomenclature, biochemical significance, and analytical techniques used to differentiate rac- and sn-glycerol lipid stereoisomers, tailored for researchers, scientists, and drug development professionals.

Section 1: The Fundamentals of Glycerol Stereochemistry

Glycerol itself is not chiral, but it is a prochiral molecule. This means it can be converted into a chiral molecule in a single step, for instance, through the substitution of one of its two primary hydroxyl groups (-CH₂OH). When these two primary hydroxyl groups are attached to different substituents, the central carbon atom (C-2) becomes a stereocenter. This gives rise to two distinct stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers.

A mixture containing equal amounts of both enantiomers is called a racemic mixture . In lipid nomenclature, this is denoted by the prefix rac-. In contrast, biological systems almost exclusively synthesize and utilize one specific stereoisomer, a phenomenon that necessitates a precise system for naming these specific configurations.

Section 2: Deciphering the Nomenclature: rac- vs. sn-Glycerol

To address the ambiguity of naming specific glycerol-based lipid stereoisomers, the IUPAC-IUB Commission on Biochemical Nomenclature established the stereospecific numbering (sn) system.[1][2]

-